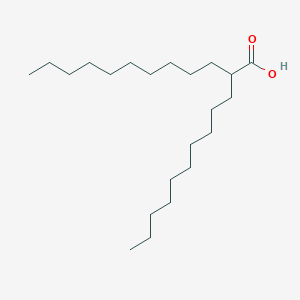

2-decyldodecanoic Acid

Vue d'ensemble

Description

2-Decyldodecanoic acid is a fatty acid with the molecular formula C₂₂H₄₄O₂ and a molecular weight of 340.584 g/mol . It is characterized by a long hydrocarbon chain with a carboxylic acid functional group at one end. This compound is typically a colorless to pale yellow solid and is known for its solubility in organic solvents such as ethanol, chloroform, and ethyl acetate, while being poorly soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-decyldodecanoic acid generally involves the following steps :

Starting Material: The synthesis begins with 1-decanol.

Hydrogenation: 1-decanol undergoes hydrogenation to form decanal.

Catalytic Hydrogenation: Decanal is then subjected to catalytic hydrogenation in the presence of sodium sulfate to produce 2-decyldodecanol.

Acidification: Finally, 2-decyldodecanol is treated with sodium hydroxide and other alkaline catalysts to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and acidification reactions. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Decyldodecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide to convert the carboxylic acid group into other functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or carboxylic acid derivatives.

Reduction: Formation of primary alcohols.

Substitution: Formation of acyl chlorides or bromides.

Applications De Recherche Scientifique

2-Decyldodecanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Studied for its potential role in biological membranes and lipid metabolism.

Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.

Mécanisme D'action

The mechanism of action of 2-decyldodecanoic acid involves its interaction with lipid membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the carboxylic acid group can interact with proteins, potentially inhibiting their function or altering their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lauric Acid (Dodecanoic Acid): A shorter chain fatty acid with similar properties but different applications.

Myristic Acid (Tetradecanoic Acid): Another fatty acid with a slightly longer chain, used in similar applications but with different physical properties.

Palmitic Acid (Hexadecanoic Acid): A common saturated fatty acid with a longer chain, used in various industrial and biological applications.

Uniqueness

2-Decyldodecanoic acid is unique due to its specific chain length and the presence of a decyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surface-active properties and interactions with lipid membranes .

Activité Biologique

2-decyldodecanoic acid, a long-chain fatty acid, has garnered attention in recent years due to its potential biological activities. This compound, like other fatty acids, may influence various physiological processes, including antimicrobial activity, anti-inflammatory effects, and potential applications in cancer treatment. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

This compound is characterized by its long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes. Its structure can be summarized as follows:

- Molecular Formula : C14H28O2

- Molecular Weight : 228.37 g/mol

- Functional Groups : Carboxylic acid

Antimicrobial Properties

Research indicates that fatty acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the ability of long-chain fatty acids to disrupt bacterial cell membranes, leading to cell lysis and death.

- Mechanism : The hydrophobic nature of fatty acids allows them to integrate into bacterial membranes, altering permeability and function.

- Efficacy : In vitro studies showed that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus subtilis | 10 µg/mL |

Anti-inflammatory Effects

Fatty acids are known to modulate inflammatory responses. Studies have suggested that this compound may reduce the production of pro-inflammatory cytokines.

- Research Findings : In animal models, administration of this compound led to decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation.

Cancer Cell Activity

Emerging research points towards the potential use of fatty acids in cancer therapy. Specifically, this compound has been investigated for its cytotoxic effects on cancer cell lines.

- In Vitro Studies : The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| A549 (lung cancer) | 30 |

| MCF-7 (breast cancer) | 28 |

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of topical formulations containing this compound against skin infections caused by Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated patients compared to controls.

Case Study 2: Inflammatory Response Modulation

Another study assessed the impact of dietary supplementation with this compound on patients with chronic inflammatory conditions. Participants showed marked improvement in inflammatory markers after consistent intake over three months.

Propriétés

IUPAC Name |

2-decyldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-9-11-13-15-17-19-21(22(23)24)20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRHBXMVAHNFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471169 | |

| Record name | 2-decyldodecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2874-72-8 | |

| Record name | 2-decyldodecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.